1H-pyrido[2,3-d][1,3]oxazin-2(4H)-one
Overview
Description
1H-pyrido[2,3-d][1,3]oxazin-2(4H)-one is a heterocyclic compound that features a fused pyridine and oxazine ring system. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug design.
Mechanism of Action
Target of Action
Related compounds have been found to interact with theFibroblast Growth Factor Receptors (FGFRs) . FGFRs play a crucial role in various types of tumors, making them an attractive target for cancer therapy .
Mode of Action
It’s worth noting that related compounds have been found to exhibit potent activities against fgfr1, 2, and 3 . These compounds inhibit the proliferation of cancer cells and induce apoptosis .
Biochemical Pathways
Related compounds have been found to affect theFGF–FGFR axis , which is involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes .
Pharmacokinetics
Related compounds with low molecular weight have been suggested as appealing lead compounds, which could imply favorable adme properties and bioavailability .
Result of Action
Related compounds have been found to inhibit the proliferation of cancer cells, induce apoptosis, and significantly inhibit the migration and invasion of cancer cells .
Action Environment
It’s worth noting that the synthesis of related compounds has been successfully achieved under mild conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-pyrido[2,3-d][1,3]oxazin-2(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with chloroacetyl chloride, followed by cyclization with sodium hydroxide to form the oxazine ring . Another approach includes the use of sulfur ylides for the annulation of 2-(4H-benzo[d][1,3]oxazin-4-yl)acrylates .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as laboratory methods, with optimizations for scale, yield, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 1H-pyrido[2,3-d][1,3]oxazin-2(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products:
Oxidation: N-oxides.
Reduction: Dihydro derivatives.
Substitution: Substituted pyrido[2,3-d][1,3]oxazin-2(4H)-one derivatives.
Scientific Research Applications
1H-pyrido[2,3-d][1,3]oxazin-2(4H)-one has diverse applications in scientific research:
Comparison with Similar Compounds
Pyrido[2,3-d]pyrimidine-2,4-dione: Shares a similar fused ring system and is also investigated for its bioactivity.
2-(Pyridin-2-yl)pyrimidine derivatives: Known for their anti-fibrotic activities and potential medicinal applications.
Uniqueness: 1H-pyrido[2,3-d][1,3]oxazin-2(4H)-one is unique due to its specific ring structure, which imparts distinct chemical and biological properties. Its ability to inhibit protoporphyrinogen oxidase with high specificity and potency sets it apart from other similar compounds .
Properties
IUPAC Name |
1,4-dihydropyrido[2,3-d][1,3]oxazin-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O2/c10-7-9-6-5(4-11-7)2-1-3-8-6/h1-3H,4H2,(H,8,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJGUVVCDYSUGPG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(NC(=O)O1)N=CC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10469341 | |
Record name | 2H-Pyrido[2,3-d][1,3]oxazin-2-one, 1,4-dihydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10469341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
872470-20-7 | |
Record name | 2H-Pyrido[2,3-d][1,3]oxazin-2-one, 1,4-dihydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10469341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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